Methyl 4-iodobenzoate
CAS No.: 619-44-3
Cat. No.: VC21181926
Molecular Formula: C8H7IO2
Molecular Weight: 262.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 619-44-3 |
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Molecular Formula | C8H7IO2 |
Molecular Weight | 262.04 g/mol |
IUPAC Name | methyl 4-iodobenzoate |
Standard InChI | InChI=1S/C8H7IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Standard InChI Key | DYUWQWMXZHDZOR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)I |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)I |
Melting Point | 114.8 °C |
Introduction
Chemical Identity and Structure
Methyl 4-iodobenzoate, with the molecular formula C8H7IO2, is an aryl iodide featuring a methyl ester group and an iodine atom at the para position of the benzene ring. This compound is also known as 4-iodobenzoic acid methyl ester or methyl p-iodobenzoate . The compound can be represented as a benzoic acid derivative where the hydrogen at the para position has been substituted with an iodine atom.
The structural aspects of methyl 4-iodobenzoate can be characterized by the following identifiers:
Physical and Chemical Properties
Physical Characteristics
Methyl 4-iodobenzoate appears as a crystalline solid with color ranging from white to beige or pale pink . Its physical properties are crucial for identification, purification, and handling in laboratory settings. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of Methyl 4-iodobenzoate
The compound exhibits a well-defined melting point range, which serves as an important criterion for assessing its purity. The variation in reported melting points (112-116°C, 113-118°C, 114°C) likely reflects differences in the purity of samples and measurement techniques employed by different sources .
Synthesis Methods
The primary method for synthesizing methyl 4-iodobenzoate is through the Fischer esterification of 4-iodobenzoic acid with methanol . This reaction typically proceeds under acidic conditions and involves the nucleophilic attack of methanol on the carboxylic acid carbonyl group, followed by elimination of water to form the ester.
The general reaction can be represented as:
4-Iodobenzoic acid + Methanol → Methyl 4-iodobenzoate + Water
Alternative synthetic routes may include:
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Direct iodination of methyl benzoate using suitable iodinating agents
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Diazotization of methyl 4-aminobenzoate followed by reaction with potassium iodide (Sandmeyer-type reaction)
These alternative methods might be employed when specific starting materials are more readily available or when particular reaction conditions are preferable.
Chemical Reactivity and Applications
Cross-Coupling Reactions
The presence of an iodine atom at the para position makes methyl 4-iodobenzoate an excellent substrate for various metal-catalyzed coupling reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it highly reactive in the oxidative addition step of catalytic cycles.
One notable application is in Suzuki reactions, which is specifically mentioned as a primary use of the compound . In these reactions, methyl 4-iodobenzoate serves as an electrophilic coupling partner that reacts with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds.
Additionally, Wikipedia notes that the compound can undergo Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate after TMSA deprotection . This reaction demonstrates the utility of methyl 4-iodobenzoate in the synthesis of conjugated systems with extended π-electron networks.
Hypervalent Iodine Chemistry
Methyl 4-iodobenzoate serves as an important precursor for the synthesis of hypervalent iodine compounds, particularly diaryliodonium salts. Search result provides a detailed procedure for the synthesis of (4-methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium tosylate from methyl 4-iodobenzoate.
The synthesis involves the following key steps:
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Oxidation of methyl 4-iodobenzoate with m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid
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Subsequent reaction with 1,3,5-trimethoxybenzene to form the diaryliodonium salt
This transformation illustrates the versatility of methyl 4-iodobenzoate in accessing more complex iodine-containing structures, which have applications as selective arylating reagents in organic synthesis .
Structural Analogues and Related Compounds
Several compounds are structurally or functionally related to methyl 4-iodobenzoate:
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Methyl 2-hydroxy-4-iodobenzoate (Methyl 4-iodosalicylate): A related compound described in search result , which contains an additional hydroxy group at the 2-position. This compound and its derivatives have been shown to display biological effects such as anti-inflammatory and anti-fungal properties .
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4-Iodobenzoic acid: The carboxylic acid precursor to methyl 4-iodobenzoate, which can be converted to the methyl ester through Fischer esterification.
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Methyl benzoate: The non-iodinated analog, which can be considered the parent compound from which methyl 4-iodobenzoate is derived through iodination.
These related compounds expand the chemical space around methyl 4-iodobenzoate and provide additional options for researchers seeking specific functional group arrangements or reactivity profiles.
The compound is available in different purity grades, typically ranging from 97% to >98%, with package sizes ranging from 5g to 25g. Prices vary significantly depending on the supplier, purity, and quantity, with TCI Chemical offering the most competitive pricing for 5g quantities .
The compound is classified as an irritant that can cause irritation to the respiratory system, skin, and eyes. Appropriate personal protective equipment (PPE) should be used when handling this compound, including gloves, safety glasses, and working in a well-ventilated area or fume hood.
Applications in Research
Methyl 4-iodobenzoate serves as a versatile building block in organic synthesis due to several advantageous features:
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Dual Functionality: The compound contains both a reactive iodine atom for coupling reactions and an ester group that can undergo further transformations.
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Defined Substitution Pattern: The para substitution provides a clear regiochemical handle for subsequent transformations.
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Stability: Despite the reactivity of the carbon-iodine bond in specific reactions, the compound is stable under a wide range of conditions when properly stored.
The study described in search result illustrates the use of methyl 4-iodobenzoate in the synthesis of diaryliodonium salts, which are valuable reagents for selective arylation reactions. The authors highlight that diaryliodonium salts derived from methyl 4-iodobenzoate and 2,4,6-trimethoxyphenyl (TMP) groups show excellent selectivity in arylation reactions, making them valuable reagents for the functionalization of various nucleophiles .
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